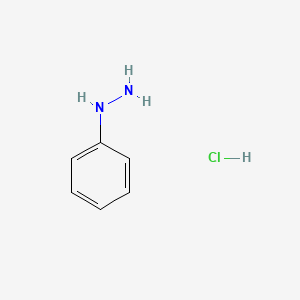

Phenylhydrazine hydrochloride

描述

Phenylhydrazine hydrochloride is a chemical compound with the formula C6H9ClN2. It is a derivative of phenylhydrazine and is commonly used in various chemical reactions and research applications. This compound appears as a white to light yellow crystalline powder and is soluble in water.

准备方法

Phenylhydrazine hydrochloride is typically synthesized through the reaction of aniline with sodium nitrite in the presence of hydrochloric acid to form a diazonium salt. This diazonium salt is then reduced using sodium sulfite in the presence of sodium hydroxide to yield phenylhydrazine, which is subsequently converted to this compound by acid precipitation .

化学反应分析

Reactions with Hemoglobin and Biomolecules

Phenylhydrazine hydrochloride reacts with hemoglobin, inducing oxidative damage and hemolytic anemia. Key mechanisms include:

a. Hemoglobin Oxidation

In oxygen-rich environments, phenylhydrazine reacts with oxyhemoglobin to generate reactive species (e.g., superoxide, phenyl radicals) and modified heme structures :

b. Formation of Modified Porphyrins

this compound modifies heme groups, producing N-phenylprotoporphyrin and σ-phenyliron(III) porphyrins :

| Product | Condition | Biological Impact |

|---|---|---|

| N-phenylprotoporphyrin | Aerobic, pH 7.4 | Irreversible hemoglobin denaturation |

| σ-phenyliron(III) porphyrin | Anaerobic, acidic | Disrupted oxygen transport |

Metabolic and Environmental Degradation

This compound undergoes biodegradation and photochemical breakdown:

a. Metabolic Pathways

In rabbits, phenylhydrazine is hydroxylated to p-hydroxyphenylhydrazine and conjugated with glucuronic acid. Urinary excretion accounts for 50% of the dose within 4 days .

b. Environmental Fate

-

Photodegradation : Rapid degradation under UV light (t₁/₂ < 24 hours) .

-

Biodegradation : Readily biodegradable in aquatic systems (NOEC for zebrafish: 0.49 µg/L) .

Toxicological Reactions

Exposure triggers oxidative stress and cytotoxicity:

a. Zebrafish Embryotoxicity

Dose-dependent effects include pericardial edema (EC₅₀ = 0.7 µg/mL) and apoptosis in caudal fin cells .

| Concentration (µg/mL) | Observed Effect |

|---|---|

| 0.1–0.5 | No abnormalities |

| 0.7–1.0 | Reduced heart rate (20%), edema |

| >3.0 | Lethal (100% mortality at 72 hpf) |

b. Genotoxicity

this compound induces DNA alkylation and mutagenesis in bacterial assays (Ames test) .

科学研究应用

Biochemical Applications

Phenylhydrazine as a Carbonyl Reagent:

Phenylhydrazine hydrochloride is widely recognized for its role as a potent carbonyl reagent in organic synthesis. It reacts with carbonyl compounds to form hydrazones, which are useful intermediates in the synthesis of various pharmaceuticals and agrochemicals. This reaction is particularly valuable in the identification and quantification of carbonyl compounds in complex mixtures.

Enzyme Inhibition Studies:

Research has demonstrated that this compound inhibits several enzymes. For example, it has been shown to inhibit alanine racemase and catechol oxidases, which are crucial in amino acid metabolism and plant defense mechanisms, respectively . Additionally, studies indicate its potential as a nitrification inhibitor, targeting hydroxylamine dehydrogenase (HAO) in agricultural soils, thereby affecting ammonia-oxidizing bacteria (AOB) and archaea (AOA) populations .

Pharmacological Applications

Model for Neonatal Hyperbilirubinemia:

this compound has been employed to create animal models for studying neonatal hyperbilirubinemia. In neonatal rat studies, this compound induced hemolytic conditions that mimic human neonatal jaundice, allowing researchers to investigate therapeutic interventions such as metalloporphyrins that inhibit heme oxygenase . This application is crucial for developing treatments aimed at reducing bilirubin levels in neonates.

Toxicological Studies:

this compound has been studied for its toxic effects on various animal models. Research indicates that high doses can lead to liver damage, hemolysis, and increased reticulocyte counts due to methaemoglobinemia . Understanding these toxicological profiles is essential for assessing safety in pharmaceutical applications.

Environmental Applications

Wastewater Treatment:

In industrial settings, this compound is used in wastewater treatment processes. Studies have explored methods for treating effluents containing this compound using advanced oxidation processes (AOPs). These methods aim to reduce the environmental impact of phenylhydrazine by breaking it down into less harmful substances .

Table 1: Summary of this compound Applications

| Application Area | Specific Use | Key Findings/Results |

|---|---|---|

| Biochemistry | Carbonyl reagent | Forms hydrazones with carbonyl compounds |

| Enzyme inhibition | Inhibits alanine racemase and catechol oxidases | |

| Pharmacology | Neonatal hyperbilirubinemia model | Induces hemolytic conditions in neonatal rats |

| Toxicological assessments | Causes liver damage and methaemoglobinemia | |

| Environmental Science | Wastewater treatment | Effective in reducing phenylhydrazine concentration |

Case Study: Nitrification Inhibition

In a study investigating the effects of this compound on soil nitrification, researchers found that it significantly inhibited the growth of AOB and AOA when applied in controlled microcosms. The results indicated potential for developing next-generation nitrification inhibitors targeting HAO .

作用机制

Phenylhydrazine hydrochloride exerts its effects by interacting with various molecular targets and pathways. It induces oxidative stress by generating reactive oxygen species, leading to the oxidation and denaturation of hemoglobin. This results in the binding of oxidized hemoglobin to the membrane cytoskeleton, causing hemolysis .

相似化合物的比较

Phenylhydrazine hydrochloride is unique compared to other similar compounds due to its specific applications and reactivity. Similar compounds include:

Hydrazine: A simpler hydrazine derivative with broader applications in rocket fuel and chemical synthesis.

Phenylhydrazine: The parent compound of this compound, used in similar reactions but without the hydrochloride component

This compound stands out due to its specific use in biological research and its ability to form stable crystalline salts.

生物活性

Phenylhydrazine hydrochloride (PHZ) is a chemical compound with significant biological activity, primarily known for its effects on hematological parameters and oxidative stress. This article outlines its biological activity, including mechanisms of action, toxicological effects, and relevant case studies.

This compound is a hydrochloride salt formed from phenylhydrazine and hydrogen chloride. It is primarily used in the synthesis of pharmaceuticals and agrochemicals. The compound is known to induce oxidative stress in erythrocytes, leading to several pathological conditions, including hemolytic anemia. The mechanisms include:

- Oxidative Stress : PHZ causes oxidation of oxyhemoglobin, leading to the formation of methemoglobin and hemichromes, which precipitate as Heinz bodies in red blood cells. This oxidative damage results in hemolytic anemia due to the destruction of erythrocytes .

- Genotoxicity : Studies have indicated that PHZ can cause DNA damage, contributing to its carcinogenic potential. The mechanism may involve indirect alkylation of DNA through free radicals generated during its metabolism .

Hematological Impact

PHZ has been extensively studied for its effects on blood parameters. It has been shown to:

- Decrease hemoglobin levels and red blood cell counts.

- Increase mean corpuscular volume (MCV) and mean corpuscular hemoglobin concentration (MCHC).

- Induce extramedullary hematopoiesis in the spleen and liver .

Toxicological Studies

Numerous studies have explored the toxicological effects of PHZ:

- Animal Models : In neonatal rats, PHZ was used to induce hemolytic hyperbilirubinemia. Results showed significant decreases in serum hemoglobin and hematocrit levels, alongside increases in total bilirubin levels .

- Zebrafish Models : Research demonstrated that PHZ exposure led to multiple phenotypic abnormalities in zebrafish embryos and larvae, including yolk sac enlargement, pericardial edema, and notochord anomalies at specific concentrations .

Case Studies

- Neonatal Hemolytic Anemia : A study involving neonatal rats showed that PHZ administration resulted in increased neuronal apoptosis and decreased brain-derived neurotrophic factor (BDNF) levels, indicating neurotoxic effects alongside hematological changes .

- Carcinogenic Potential : Long-term studies indicated that PHZ could increase tumor incidence in certain animal models when administered over extended periods .

Data Table: Summary of Biological Effects

属性

IUPAC Name |

phenylhydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2.ClH/c7-8-6-4-2-1-3-5-6;/h1-5,8H,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOVOSQBPPZZESK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2.ClH, C6H9ClN2 | |

| Record name | PHENYLHYDRAZINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5120 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

100-63-0 (Parent) | |

| Record name | Phenylhydrazine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059881 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylhydrazine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027140085 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3021148 | |

| Record name | Phenylhydrazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Phenylhydrazine hydrochloride is a white to tan solid with a weak aromatic odor. (EPA, 1998), White to tan solid with a mild aromatic odor; [CAMEO] White powder; [Alfa Aesar MSDS] | |

| Record name | PHENYLHYDRAZINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5120 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenylhydrazine hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16570 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Not pertinent; it decomposes (EPA, 1998) | |

| Record name | PHENYLHYDRAZINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5120 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

Greater than 1 at 68 °F (EPA, 1998) | |

| Record name | PHENYLHYDRAZINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5120 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

59-88-1, 27140-08-5 | |

| Record name | PHENYLHYDRAZINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5120 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hydrazine, phenyl-, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27140-08-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylhydrazine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59-88-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylhydrazine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059881 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylhydrazine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027140085 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PHENYLHYDRAZINE HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5710 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydrazine, phenyl-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenylhydrazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenylhydrazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.857 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phenylhydrazinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.404 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYLHYDRAZINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H7QFK49SVD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

469 to 475 °F (EPA, 1998) | |

| Record name | PHENYLHYDRAZINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5120 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Phenylhydrazine Hydrochloride?

A1: this compound primarily induces hemolysis by causing oxidative damage to red blood cells [, ]. This is mediated by its ability to generate reactive oxygen species, leading to the formation of methemoglobin and Heinz bodies, ultimately culminating in erythrocyte destruction [, , ].

Q2: How does this compound affect energy metabolism in red blood cells?

A2: Studies show that this compound significantly impacts red blood cell energy metabolism by depressing glycolysis and causing a decline in Adenosine Triphosphate (ATP) levels []. This disruption is linked to the inhibition of oxidative phosphorylation, further compromising cellular energy production [].

Q3: What is the impact of this compound on reticulocytes compared to mature erythrocytes?

A3: Research suggests that reticulocytes exhibit heightened sensitivity to the deleterious effects of this compound compared to mature erythrocytes []. This is evidenced by a more pronounced decline in ATP levels and a greater accumulation of hypoxanthine in reticulocyte-rich red blood cell suspensions [].

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C6H8N2·HCl, and its molecular weight is 144.60 g/mol [].

Q5: How is this compound employed in analytical chemistry?

A5: this compound is utilized in catalytic kinetic spectrophotometric methods for determining trace amounts of elements like copper []. In these methods, this compound participates in a reaction catalyzed by the analyte, leading to a measurable color change proportional to the analyte concentration [].

Q6: Can you explain the use of this compound in detecting formaldehyde in food samples?

A6: this compound is employed in food analysis for detecting formaldehyde residues []. The method involves reacting this compound with formaldehyde, forming a colored phenylhydrazone derivative quantifiable by spectrophotometry [].

Q7: What are the safety concerns associated with this compound?

A7: this compound is recognized as a toxic substance with potential hazards upon oral ingestion, skin contact, and inhalation []. It is categorized as a category 1B carcinogen in the European Union due to its potential to cause cancer [].

Q8: How is this compound waste managed responsibly?

A8: Research focuses on developing harmless treatment methods for this compound production effluent []. This involves utilizing neutralization reactions, extraction-reextraction technologies, and recycling strategies to minimize waste and environmental impact [].

Q9: How is this compound used in creating animal models for anemia?

A9: this compound is employed to induce hemolytic anemia in animal models, such as mice and goldfish [, ]. This model is used to study anemia, erythropoiesis, and the efficacy of potential therapeutic interventions [, ].

Q10: What are the known toxic effects of this compound exposure in humans?

A11: this compound exposure can lead to progressive hemolytic anemia, hyperbilirubinemia, urobilinemia, Heinz body formation in red blood cells, and impaired liver and kidney function []. Other reported effects include methemoglobinemia, leukocytosis, dizziness, diarrhea, weakness, and reduced blood pressure [].

Q11: Does this compound pose a risk of skin irritation or sensitization?

A12: Yes, this compound is known to cause skin irritation and has been associated with hypersensitivity reactions, including cross-reactions with other hydrazine salts [].

Q12: What analytical techniques are employed to quantify this compound?

A13: Spectrophotometry is commonly used to quantify this compound, particularly in applications involving its reaction with analytes like formaldehyde and copper to produce measurable color changes [, ].

Q13: Are there any efforts to recycle materials in the production of this compound?

A14: Yes, research highlights efforts to recover ammonium salts generated during this compound production []. These salts can be reused as raw materials for compound fertilizers, contributing to resource efficiency and waste reduction [].

Q14: How has the use of this compound evolved over time?

A15: While initially employed as a therapeutic agent for polycythemia vera in the early 20th century, the use of this compound for this purpose has declined due to its potential for adverse effects [, ]. Current research primarily focuses on its applications in analytical chemistry, understanding its toxicological profile, and developing environmentally friendly production and waste management strategies [, , , ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。